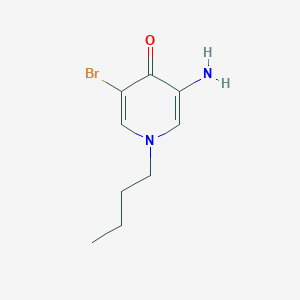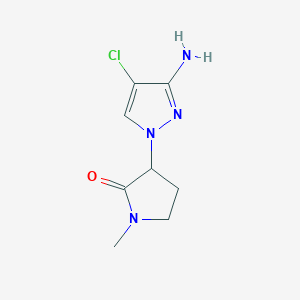
3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C7H11ClN4O It is characterized by the presence of a pyrazole ring substituted with an amino and a chloro group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Substitution Reactions: The amino and chloro groups are introduced through substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed by cyclization of an appropriate precursor, such as a γ-amino acid or a γ-lactam.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group with a hydroxyl group would result in a hydroxy derivative.
Scientific Research Applications
3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-methylpropanamide: This compound has a similar pyrazole ring structure but differs in the presence of a propanamide group instead of a pyrrolidinone ring.
(3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid: This compound features a pyrazole ring with amino and chloro substitutions, but it has an acetic acid group instead of a pyrrolidinone ring
Uniqueness
3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one is unique due to its combination of a pyrazole ring with a pyrrolidinone ring. This structural feature may confer distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C8H11ClN4O |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
3-(3-amino-4-chloropyrazol-1-yl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C8H11ClN4O/c1-12-3-2-6(8(12)14)13-4-5(9)7(10)11-13/h4,6H,2-3H2,1H3,(H2,10,11) |
InChI Key |
LCIDDFHGXHWOCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)N2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





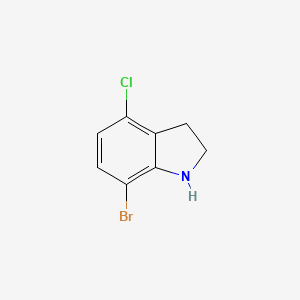
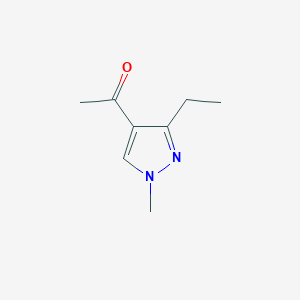
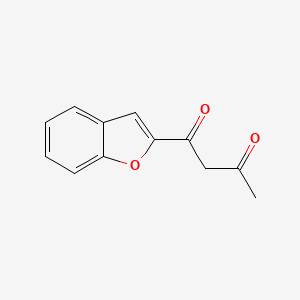
![[(2-Iodo-1-phenylethoxy)methyl]benzene](/img/structure/B13319661.png)
![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B13319663.png)
![2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL](/img/structure/B13319671.png)
![4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid](/img/structure/B13319678.png)
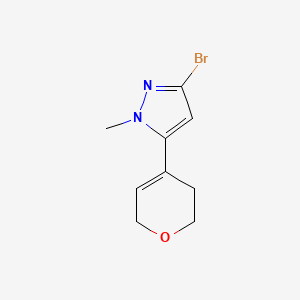
![Bicyclo[2.2.1]heptan-2-ylmethanethiol](/img/structure/B13319694.png)
